molecular formula C10H15BrO3 B2923874 ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate CAS No. 896101-50-1

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate

Cat. No.: B2923874
CAS No.: 896101-50-1
M. Wt: 263.131
InChI Key: WWFSTHFAEQRBOJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C10H15BrO3. It is a derivative of cyclopentane, featuring a bromoacetyl group and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate typically involves the bromination of ethyl cyclopentanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromoacetyl group. Common reagents used in this synthesis include bromine and acetic acid, with the reaction being conducted at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thio derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO3/c1-2-14-9(13)10(8(12)7-11)5-3-4-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFSTHFAEQRBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896101-50-1
Record name ethyl 1-(2-bromoacetyl)cyclopentane-1-carboxylate
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